molecular formula C21H15ClIN3O3 B330646 2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

Cat. No.: B330646
M. Wt: 519.7 g/mol
InChI Key: CVLYQLOMQDVKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chloro, nitro, iodo, and methylphenyl groups.

Preparation Methods

The synthesis of 2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Halogenation: Introduction of the chloro and iodo groups.

    Formation of the quinazolinone core: This step involves cyclization reactions to form the dihydroquinazolinone structure.

    Substitution reactions: Introduction of the methylphenyl group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, palladium on carbon), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of the nitro, chloro, and iodo groups may influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar compounds to 2-(5-CHLORO-2-NITROPHENYL)-6-IODO-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE include other quinazolinone derivatives with different substituents. These compounds may have varying degrees of biological activity and chemical reactivity. The unique combination of substituents in this compound distinguishes it from other quinazolinone derivatives, potentially offering unique properties and applications.

References

Properties

Molecular Formula

C21H15ClIN3O3

Molecular Weight

519.7 g/mol

IUPAC Name

2-(5-chloro-2-nitrophenyl)-6-iodo-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H15ClIN3O3/c1-12-3-2-4-15(9-12)25-20(17-10-13(22)5-8-19(17)26(28)29)24-18-7-6-14(23)11-16(18)21(25)27/h2-11,20,24H,1H3

InChI Key

CVLYQLOMQDVKGZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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